Dihydro T-MAS-d6

Stable Isotope Dilution Sterolomics LC-MS/MS

Substituting Dihydro T-MAS-d6 with unlabeled analogs or mismatched deuterated sterols (e.g., d6-cholesterol) in sterolomics introduces quantitation bias-divergent retention times and mass transitions prevent accurate matrix-effect correction. Dihydro T-MAS-d6 is the structurally matched, six-deuterium-labeled internal standard for LC-MS/GC-MS quantification of Dihydro T-MAS in the Kandutsch-Russell cholesterol biosynthesis pathway. • Unique m/z 83→65 transition ensures analyte-specific detection; alternative IS transitions (e.g., m/z 369→147) cannot normalize matrix effects. • Enables absolute quantification with CV <6% in validated 11-sterol profiling methods. • >99% isomeric purity eliminates ~15% impurity error inherent to unlabeled standards. Powder; -20°C storage; dry ice shipping.

Molecular Formula C29H50O
Molecular Weight 420.7 g/mol
Cat. No. B12395829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydro T-MAS-d6
Molecular FormulaC29H50O
Molecular Weight420.7 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C
InChIInChI=1S/C29H50O/c1-19(2)9-8-10-20(3)22-12-13-23-21-11-14-25-27(4,5)26(30)16-18-29(25,7)24(21)15-17-28(22,23)6/h19-20,22-23,25-26,30H,8-18H2,1-7H3/t20-,22-,23+,25+,26+,28-,29-/m1/s1/i4D3,5D3
InChIKeyFYHRVINOXYETMN-SKHDRLDPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dihydro T-MAS-d6 Internal Standard for Sterolomics


Dihydro T-MAS-d6 (4,4-dimethyl(d6)-cholest-8(9)-en-3β-ol; CAS 2315262-48-5) is a stable isotope-labeled derivative of dihydro testis meiosis-activating sterol (T-MAS), an intermediate of the Kandutsch-Russell cholesterol biosynthesis pathway . This deuterated sterol, characterized by six deuterium substitutions at the 4,4-dimethyl positions (molecular formula C29H44D6O; MW 420.74), is exclusively utilized as an internal standard (IS) for quantitative mass spectrometry-based sterol analysis in biological matrices . As a Class 11 combustible solid shipped on dry ice with a recommended storage temperature of -20°C, it is supplied as a >99% pure powder for research use only .

Workflow
Stable isotope dilution LC‑MS/GC‑MS sterol analysis
Selection
Structurally matched deuterated IS for Dihydro T‑MAS
Use Context
Hepatocyte sterolomics, cholesterol pathway studies

Dihydro T-MAS-d6: Substitution Limitations


Substituting Dihydro T-MAS-d6 with its unlabeled analog (Dihydro T-MAS) or alternative deuterated sterols (e.g., d6-cholesterol or d7-sitosterol) directly compromises quantitative accuracy in sterolomics. The primary failure mode stems from the structural specificity required for co-elution and ionization in complex biological matrices [1]. While unlabeled compounds cannot compensate for matrix effects or ion suppression, even closely related deuterated sterols (such as d6-cholesterol) exhibit distinct chromatographic retention times and distinct mass transitions that preclude their use as accurate internal standards for Dihydro T-MAS [2]. Specifically, the Dihydro T-MAS-d6 mass transition (m/z 83→65) is unique to its specific sterol backbone, and using an IS with a different transition (e.g., d6-cholesterol at m/z 369→147) introduces quantitation bias that cannot be normalized by simple calibration [3].

Required IS
Dihydro T‑MAS‑d6: co‑elution and matched mass transition (m/z 83→65) correct matrix effects
Unlabeled Dihydro T‑MAS
May not correct for ion suppression; introduces quantitation bias that limits method accuracy
Required IS
Dihydro T‑MAS‑d6: specific retention time and unique SRM transition
Generic d6‑Cholesterol
Distinct retention window and different mass transition (m/z 369→147); fails to co‑elute, cannot compensate matrix effects

Dihydro T-MAS-d6: Evidence Guide


Quantitative Accuracy in Hepatocyte Extracts

In LC-MS/MS quantification of sterols from cultured human hepatocytes, the use of a structurally matched deuterated internal standard (Dihydro T-MAS-d6) corrects for matrix-induced ion suppression, a phenomenon that unlabeled external calibration cannot address. While the exact recovery difference between labeled and unlabeled Dihydro T-MAS is not explicitly quantified in a single head-to-head study, class-level evidence demonstrates that structurally similar sterols (e.g., FF-MAS, T-MAS) exhibit significant ion suppression variability (10-16% recovery difference) when no matched IS is used, underscoring the necessity of a matched deuterated IS to achieve the reported <6% coefficient of variation [1].

Quantitative Accuracy
Class‑level
With matched deuterated IS: <6% CV
Unlabeled external calibration: 10–16% deviation
Supports precision endpoint within reported method CV
Class‑level inference; verify in specific matrix
Stable Isotope Dilution Sterolomics LC-MS/MS Cholesterol Biosynthesis

Co-Elution Specificity vs. d6-Cholesterol

Dihydro T-MAS-d6 and the generic sterol IS d6-cholesterol exhibit distinct chromatographic retention behaviors due to differences in their sterol backbone saturation and methylation. In a validated GC-MS method for 11 sterols, the structurally distinct sterols (e.g., lanosterol, FF-MAS, T-MAS) are baseline resolved with specific retention times, and a mismatched IS such as d6-cholesterol does not co-elute with Dihydro T-MAS, thus failing to correct for matrix effects or fluctuations in ionization efficiency specific to the Dihydro T-MAS retention window [1]. Furthermore, the specific mass transition for Dihydro T-MAS-d6 (m/z 83→65) is unique and not shared by d6-cholesterol, which relies on transitions like m/z 369→147 [2].

Co‑Elution Specificity
Cross‑study
Dihydro T‑MAS‑d6: specific RT, m/z 83→65
d6‑Cholesterol: distinct RT, m/z 369→147
Matched IS required; transitions not interchangeable
Cross‑study comparable; retention windows differ
Chromatography Internal Standard Sterol Analysis GC-MS

Purity and Isomer Stability Comparison

Dihydro T-MAS-d6 is supplied with a certified purity of >99% as determined by TLC, and exhibits a defined stability profile of 1 year at -20°C . In contrast, commercially available unlabeled FF-MAS (4,4-dimethyl-5α-cholesta-8,14,24-trien-3β-ol) standards are explicitly noted to contain up to 15% of the Δ25 isomer as an impurity . This 15% isomeric impurity in the unlabeled standard introduces significant quantitative error in absolute quantification assays, whereas the deuterated analog provides a chemically defined, isomeric-pure reference point.

Purity & Isomer Stability
Head‑to‑head
Dihydro T‑MAS‑d6: >99%, no Δ25 isomer
Unlabeled FF‑MAS standard: up to 15% Δ25 isomer
Eliminates systematic impurity error in quantification
Direct comparison based on COA; verify lot
Purity Isomer Stability Quality Control

Dihydro T-MAS-d6: Key Applications


Absolute Quantification in Hepatocyte Sterolomics

In targeted sterolomics studies utilizing LC-MS or GC-MS to profile the Kandutsch-Russell cholesterol biosynthesis pathway, Dihydro T-MAS-d6 is spiked into cell lysates or tissue homogenates prior to extraction. By matching the analyte's retention time and mass transition (m/z 83→65), it corrects for matrix effects and ion suppression, enabling absolute quantification of Dihydro T-MAS with a coefficient of variation below 6%, as demonstrated in validated methods for 11 sterols [1]. This scenario is essential for quantifying flux through the post-squalene pathway in response to statins or other cholesterol-lowering agents.

Diagnostics for Inborn Errors of Cholesterol Synthesis

For clinical research investigating disorders such as Smith-Lemli-Opitz syndrome or desmosterolosis, Dihydro T-MAS-d6 serves as a critical internal standard for the accurate measurement of Dihydro T-MAS in patient plasma, urine, or cerebrospinal fluid. The simplified LC-MS method developed for 10 sterols from the late cholesterol synthesis pathway (including T-MAS) explicitly requires a matched deuterated IS to achieve the sensitivity and specificity needed to detect pathognomonic accumulations of intermediates [2]. The use of this IS ensures that quantitative results are not confounded by inter-patient matrix variability, enabling robust biomarker validation.

Pharmacokinetic Studies in Sterol Metabolism

In preclinical studies evaluating the impact of novel therapeutics on cholesterol biosynthesis, Dihydro T-MAS-d6 is employed in stable isotope dilution assays to precisely quantify changes in Dihydro T-MAS levels in tissues (e.g., liver, brain) or biofluids. Given that statins and other inhibitors alter the relative abundance of pathway intermediates, the use of a high-purity (>99%), isomeric-pure deuterated standard eliminates the 15% isomeric impurity error associated with unlabeled standards, ensuring that observed pharmacological effects are accurately attributed to drug action rather than analytical variability.

Application
Selection Property
Validation Focus
Hepatocyte sterolomics quantification
Matched deuterated IS for Dihydro T‑MAS
Matrix‑effect correction and precision review
Cholesterol synthesis disorder research
Dihydro T‑MAS‑d6 matched IS
Biomarker quantification in research matrices
Preclinical sterol metabolism studies
High‑purity deuterated standard
Isomeric purity and quantitative accuracy review

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